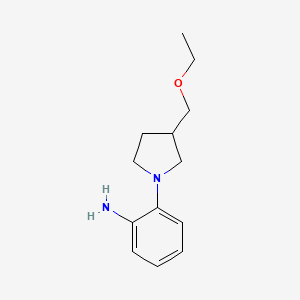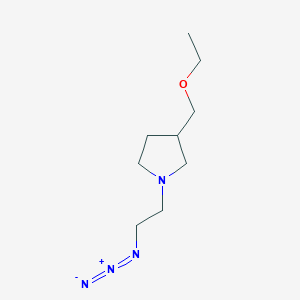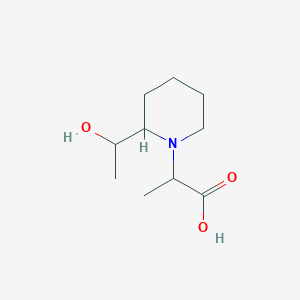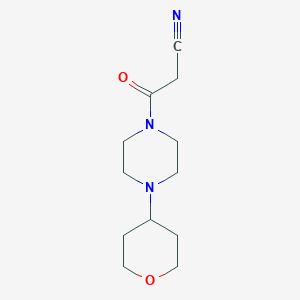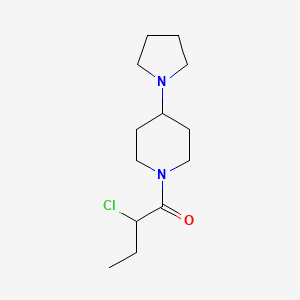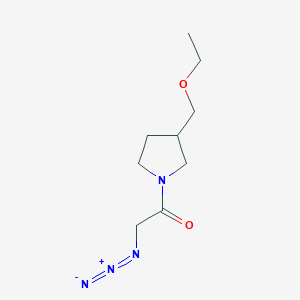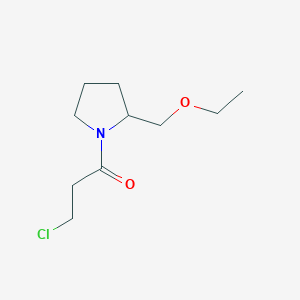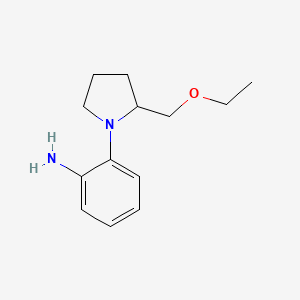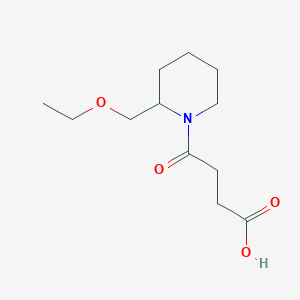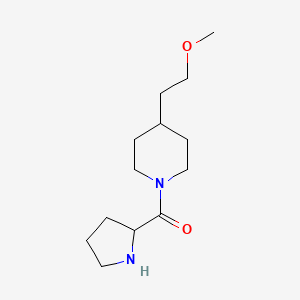
4-(2-(Ethoxymethyl)piperidin-1-yl)aniline
Übersicht
Beschreibung
“4-(2-(Ethoxymethyl)piperidin-1-yl)aniline” is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of “4-(2-(Ethoxymethyl)piperidin-1-yl)aniline” can be analyzed based on spectral data such as IR, H–NMR, mass spectrometry, and X-ray single crystal diffraction analysis .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-(Ethoxymethyl)piperidin-1-yl)aniline” can be inferred from its molecular structure and synthesis analysis. It has a molecular weight of 234.34 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis of Piperazine Derivatives as Potential Insecticides
A study focused on designing and synthesizing novel piperazine derivatives based on classical serotonin receptor ligands, showing selective insecticidal bioactivities against tested pests. This suggests the potential application of similar compounds in developing new insecticides with novel acting modes (Shen, Wang, & Song, 2013).
Anticancer Activity of Piperidine and Quinoline Derivatives
Research into piperidine and quinoline derivatives has demonstrated their potential in vitro anticancer activity against various human cells, highlighting their relevance in medicinal chemistry for developing new therapeutic agents (Subhash & Bhaskar, 2021).
Synthesis of Pharmaceutical Intermediates
Efficient synthetic routes to key pharmaceutical intermediates, such as methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, have been developed. These intermediates are crucial in the synthesis of new generation narcotic analgesics and fentanyl analogues, indicating the compound's importance in pharmaceutical manufacturing (Kiricojevic et al., 2002).
Corrosion Inhibition Studies
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. Such studies are essential for materials science, especially in developing coatings and treatments to protect metals from corrosion (Kaya et al., 2016).
Myelostimulatory Activity of Piperidine Derivatives
The synthesis and study of certain piperidine derivatives have shown potential anesthetic, spasmolytic, and immunosuppressive effects, with specific derivatives exhibiting higher myelostimulatory activities compared to standard treatments. This opens avenues for the development of new therapeutic agents in immunology and oncology (Iskakova et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-(ethoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-14-5-3-4-10-16(14)13-8-6-12(15)7-9-13/h6-9,14H,2-5,10-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZNBKNLBLSBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Ethoxymethyl)piperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



